molecular formula C10H18O B15135790 trans-2-Decenal-d2

trans-2-Decenal-d2

Cat. No.: B15135790
M. Wt: 156.26 g/mol
InChI Key: MMFCJPPRCYDLLZ-PSOXUGQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Decenal-d2: is a deuterated form of trans-2-Decenal, where two hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is known for its anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Decenal-d2 typically involves the deuteration of trans-2-Decenal. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The final product is purified using distillation or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-2-Decenal-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic methods .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotope labeling helps in understanding the dynamics of biological systems .

Medicine: The compound’s anti-inflammatory, antibacterial, antifungal, and anticancer properties make it a valuable tool in medical research. It is used to develop new therapeutic agents and study drug metabolism .

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its stable isotope labeling is crucial for quality control and process optimization .

Mechanism of Action

trans-2-Decenal-d2 exerts its effects through various molecular targets and pathways. Its anti-inflammatory action is mediated by inhibiting the production of pro-inflammatory cytokines. The antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes. The anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: trans-2-Decenal-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This isotopic substitution can also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other scientific studies .

Properties

Molecular Formula

C10H18O

Molecular Weight

156.26 g/mol

IUPAC Name

(E)-2,3-dideuteriodec-2-enal

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+/i8D,9D

InChI Key

MMFCJPPRCYDLLZ-PSOXUGQUSA-N

Isomeric SMILES

[2H]/C(=C(/[2H])\C=O)/CCCCCCC

Canonical SMILES

CCCCCCCC=CC=O

Origin of Product

United States

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